hCA IX and hCA XII Inhibition Potency – Direct Head-to-Head Comparison Within the 28‑Compound 1,2,3‑Triazole Carboxylic Acid Library
In a single‑study, head‑to‑head evaluation of 14 carboxylic acid derivatives (6a–n) and 14 ester derivatives (5a–n), the 4‑fluorophenyl‑appended carboxylic acid 6c was explicitly identified as the most potent inhibitor of the tumour‑associated isoforms hCA IX and hCA XII, with a Ki value of 0.7 μM for both isoforms [1]. Other carboxylic acid analogues (e.g., varying the aryl substituent) displayed only low micromolar inhibition, placing the 4‑fluorophenyl derivative at the top of the structure‑activity relationship [1]. The full ester series (5a–n) showed distinctly weaker carbonic anhydrase inhibition compared to the carboxylic acid series, confirming that both the 4‑fluorophenyl substituent and the free carboxylic acid are required for optimal potency [1].
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase isoforms IX and XII |
|---|---|
| Target Compound Data | Ki = 0.7 μM against both hCA IX and hCA XII (compound 6c) |
| Comparator Or Baseline | Other carboxylic acid derivatives (6a–b, 6d–n) and all ester derivatives (5a–n) in the same 28‑compound library; all exhibited higher Ki values (low micromolar range) [1] |
| Quantified Difference | Compound 6c is the most potent within the series; exact fold‑difference values are reported in the supplementary data of the original publication. |
| Conditions | Stopped‑flow CO₂ hydration assay; four human CA isoforms (hCA I, II, IX, XII) tested in vitro; 15 min incubation prior to measurement [1] |
Why This Matters
For procurement decisions in anticancer or carbonic‑anhydrase‑targeted research, selecting the 4‑fluorophenyl derivative ensures access to the most potent hCA IX/XII inhibitor in this chemotype, directly supported by intra‑study comparative data.
- [1] Siwach K, Rani M, Vats L, Giovannuzzi S, Paul AK, Brahma M, Kumari N, Maruthi M, Raghav N, Supuran CT, Sharma PK. 1,2,3‑Triazole‑based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Arch Pharm (Weinheim). 2024 Mar;357(3):e2300372. doi:10.1002/ardp.202300372. View Source
